Palmitoleic Acid-d14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoleic Acid-d14, also known as Palmitoleic Acid, is a common constituent of the triglycerides of human adipose tissue . It contains 14 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, 6’, 7, 7’, 8, and 8’ positions . It is intended for use as an internal standard for the quantification of palmitoleic acid .

Synthesis Analysis

Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . A third positional isomer, hypogeic acid (16:1n-9) is produced from the partial β-oxidation of oleic acid .

Molecular Structure Analysis

The molecular formula of Palmitoleic Acid-d14 is C16H30O2 . The molecular weight is 268.49 g/mol . The InChI is 1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 . The Canonical SMILES is CCCCCCC=CCCCCCCCC(=O)O and the Isomeric SMILES is [2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O .

Scientific Research Applications

Enrichment of Palmitoleic Acid

Palmitoleic acid shows a variety of beneficial properties to human health . It can be enriched from sea buckthorn pulp oil by two-step solvent crystallization and molecular distillation . This method has great potential for adoption by the food and medical industries for the preparation of palmitoleic acid concentrate for nutritional studies .

Anti-Inflammatory Lipid

Palmitoleic acid has been in the spotlight as a promising anti-inflammatory lipid that may help ameliorate metabolic disorders . It suppresses hepatic steatosis and improves insulin sensitivity .

Cosmetics and Skin Care

Palmitoleic acid is used in cosmetics to improve water retention and elasticity of the skin, delay the aging of skin, hair and nails, and improve eye health .

Health Products and Pharmaceutical Preparations

Many biopharmaceutical and nutrition companies are vigorously developing palmitoleic acid-based health products and pharmaceutical preparations .

Anti-Hypertrophic and Anti-Inflammatory Effects

Palmitoleic acid acts on adipose-derived stromal cells and promotes anti-hypertrophic and anti-inflammatory effects in obese mice . It attenuates the overexpression of pro-inflammatory cytokines triggered by a high-fat diet .

Adipogenesis

Palmitoleic acid increases 3T3-L1 proliferation and differentiation, as well as the expression of genes involved in adipogenesis .

Quantification of Palmitoleic Acid

Palmitoleic Acid-d14 contains 14 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, 6’, 7, 7’, 8, and 8’ positions . It is intended for use as an internal standard for the quantification of palmitoleic acid .

properties

IUPAC Name |

(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-VXXNRCPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoleic Acid-d14 | |

Q & A

Q1: What is the role of Palmitoleic Acid-d14 in this research and why is it used?

A1: Palmitoleic Acid-d14 serves as an internal standard in the LC-MS/MS method for quantifying polyunsaturated fatty acids in serum []. Internal standards are crucial for analytical accuracy and precision. They are added to samples, calibrators, and quality control materials at a known concentration. Because they closely resemble the target analytes in their chemical behavior, they help account for variations during sample preparation and ionization within the mass spectrometer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

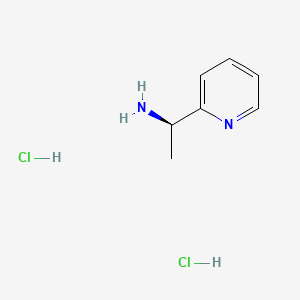

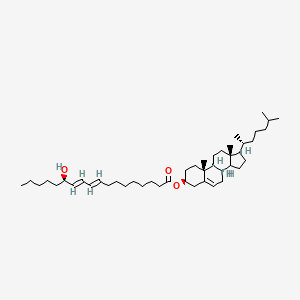

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)

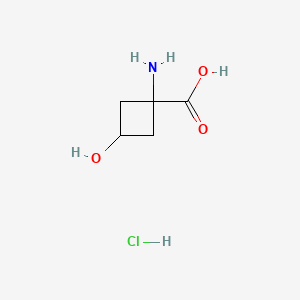

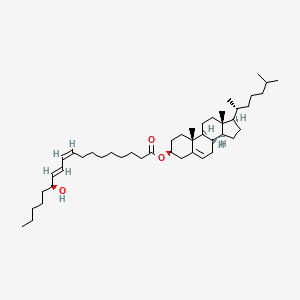

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

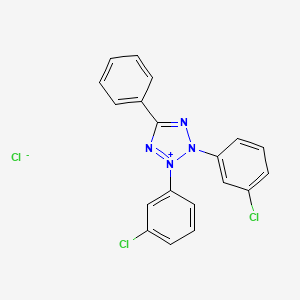

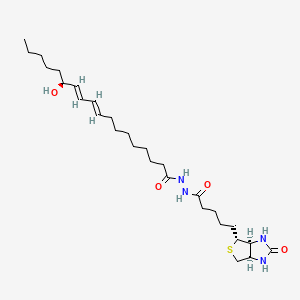

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)